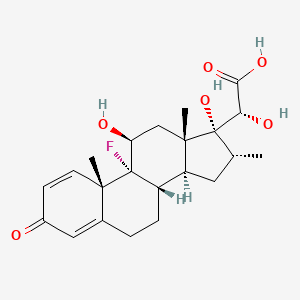
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline is an organic compound characterized by the presence of two hydroxyethyl groups attached to a nitrogen atom, which is also bonded to a fluorinated aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-m-fluoroaniline typically involves the reaction of m-fluoroaniline with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Reactants: m-Fluoroaniline and ethylene oxide.
Catalyst: A suitable catalyst such as zinc-doped calcium oxide.
Reaction Conditions: The reaction is conducted at elevated temperatures (around 90°C) to facilitate the formation of this compound.
Industrial Production Methods
For large-scale industrial production, the process is optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The reaction conditions are carefully monitored to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N,N-Bis(2-hydroxyethyl)-m-fluoroaniline exerts its effects involves interactions with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, while the fluorinated aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)aniline: Lacks the fluorine atom, resulting in different chemical properties.
N,N-Bis(2-hydroxyethyl)taurine: Contains a sulfonic acid group, which imparts different solubility and reactivity characteristics.
N,N-Bis(2-hydroxyethyl)dodecylamine: Contains a long alkyl chain, making it more hydrophobic.
Uniqueness
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly alter its chemical reactivity and interactions with other molecules. This fluorination can enhance the compound’s stability and binding affinity in various applications.
Propiedades
Número CAS |
323-60-4 |
|---|---|
Fórmula molecular |
C10H14FNO2 |
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
2-[3-fluoro-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C10H14FNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2 |
Clave InChI |
GFXQBWUWIQBIKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride](/img/structure/B15290770.png)
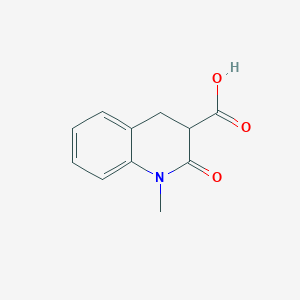


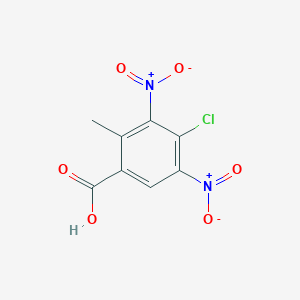
![N-[(4-chlorophenyl)methyl]-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B15290808.png)
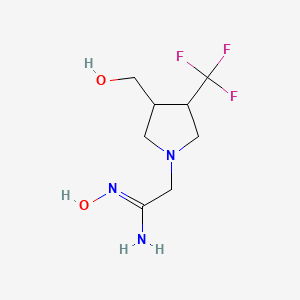
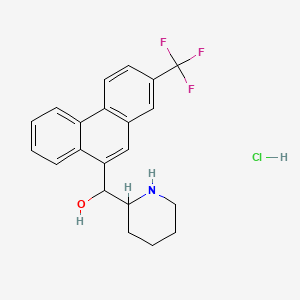
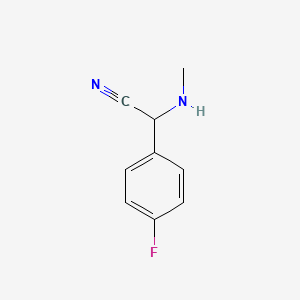
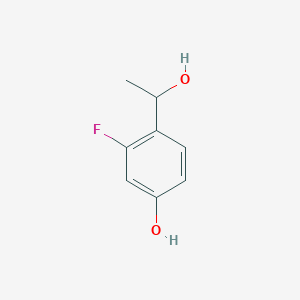
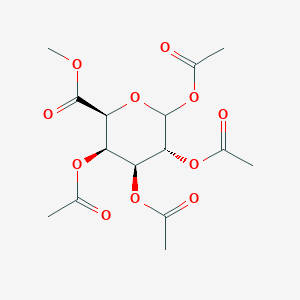
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
